![molecular formula C20H21N3O2 B2419148 3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide CAS No. 904272-47-5](/img/structure/B2419148.png)
3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide
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Overview
Description
3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. This compound is also known as AG-1478 and has been widely studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Anti-HIV Activity
This compound has been studied for its potential anti-HIV activities . A novel quinazolinone analogue was designed and synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively . The compound exhibited anti-HIV activity at 1.17 µg/mL against HIV1 and HIV2 .
Antibacterial Activity
The compound has shown significant antibacterial potency . It was tested against various gram-positive and gram-negative microorganism strains . The compound showed potent activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis at 1.6 µg/mL .
Antitubercular Activity
The compound has been found to exhibit antitubercular activity . It exhibited the antitubercular activity at the minimum microgram of 6.25 µg/mL .
Antitumor Activity
Some derivatives of the compound have been synthesized and evaluated for their growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines . One of the derivatives showed more activity than the other compounds and the positive control temozolomide .
Treatment of Multi-drug-resistant Tuberculosis (MDR-TB)
The compound offers a potential lead for further optimization and development to new antitubercular agents, especially for the treatment of multi-drug-resistant tuberculosis (MDR-TB) .
Treatment of Extensively Drug-resistant Tuberculosis (XDR-TB)
The compound also shows promise in the treatment of extensively drug-resistant tuberculosis (XDR-TB) .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . This suggests that the compound may also interact with multiple targets.
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which the compound is structurally similar to, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that the compound may also have a wide range of effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets. The compound should be stored under appropriate conditions to maintain its stability and efficacy .
properties
IUPAC Name |
3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)12-19(24)22-15-8-10-16(11-9-15)23-14(3)21-18-7-5-4-6-17(18)20(23)25/h4-11,13H,12H2,1-3H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGCPLYXRZEVAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide |
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